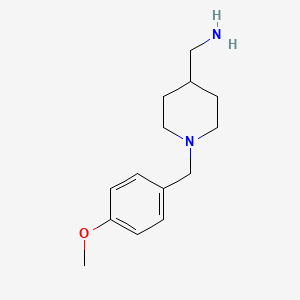

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

CAS No.: 117702-38-2

Cat. No.: VC4435435

Molecular Formula: C14H22N2O

Molecular Weight: 234.343

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117702-38-2 |

|---|---|

| Molecular Formula | C14H22N2O |

| Molecular Weight | 234.343 |

| IUPAC Name | [1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanamine |

| Standard InChI | InChI=1S/C14H22N2O/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3 |

| Standard InChI Key | ZHJBOQLHOJOBAN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2CCC(CC2)CN |

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperidine core substituted at the 1-position with a 4-methoxybenzyl group and at the 4-position with a methanamine (-CH2NH2) moiety. The piperidine ring adopts a chair conformation, while the methoxybenzyl group introduces aromaticity and moderate lipophilicity. Key structural features include:

-

Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom.

-

4-Methoxybenzyl Group: A benzyl substituent with a methoxy (-OCH3) group at the para position, enhancing electron-donating properties.

-

Methanamine Side Chain: A primary amine group conferring basicity and hydrogen-bonding capacity.

Physicochemical Profile

The hydrochloride salt (C14H23ClN2O) increases water solubility, making it more amenable to pharmacological studies. The methoxy group’s electron-donating nature influences the compound’s electronic distribution, potentially enhancing interactions with aromatic residues in biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine typically proceeds via a multi-step sequence:

Step 1: N-Benzylation of Piperidine

Piperidine reacts with 4-methoxybenzyl chloride in the presence of a base (e.g., K2CO3) to form 1-(4-methoxybenzyl)piperidine. This SN2 reaction achieves moderate yields (60–70%) under reflux conditions in acetonitrile.

Step 3: Final Coupling and Salt Formation

The free amine is reacted with hydrochloric acid to form the hydrochloride salt, improving crystallinity and stability.

Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Maximizes SN2 efficiency |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Catalyst | Potassium carbonate | Enhances benzylation efficiency |

| Reducing Agent | Lithium aluminum hydride | Achieves >85% reduction |

Side products include over-alkylated piperidine derivatives, mitigated by stoichiometric control.

Comparative Analysis with Structural Analogs

| Compound | Structural Variation | Biological Activity | Potency (IC50) |

|---|---|---|---|

| (1-Benzylpiperidin-4-yl)methanamine | Benzyl vs. methoxybenzyl | 5-HT1A agonist | 12 nM |

| 1-(Cyclobutylmethyl)piperidin-4-yl)methanamine | Cyclobutylmethyl substituent | CXCR4 antagonist | 45 nM |

| (1-(Pyridin-4-yl)piperidin-4-yl)methanamine | Pyridinyl substitution | Dopamine D3 antagonist | 8.2 nM |

The methoxybenzyl group in the target compound improves blood-brain barrier penetration compared to polar pyridinyl analogs .

Research Gaps and Future Directions

-

In Vivo Efficacy Studies: No animal model data exist for the compound. Testing in murine models of depression or Parkinson’s disease is warranted.

-

Structure-Activity Relationship (SAR): Systematic modification of the methoxy group (e.g., replacing -OCH3 with -CF3) could optimize receptor selectivity.

-

Toxicological Profiling: Acute and chronic toxicity studies are needed to assess safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume